molecular formula C7H12F2S B2979922 (2,2-Difluorocyclohexyl)methanethiol CAS No. 1859719-70-2

(2,2-Difluorocyclohexyl)methanethiol

Cat. No.: B2979922
CAS No.: 1859719-70-2
M. Wt: 166.23
InChI Key: SCBLWKKNAPOIBI-UHFFFAOYSA-N
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Description

(2,2-Difluorocyclohexyl)methanethiol is a chemical compound with the molecular formula C7H12F2S and a molecular weight of 166.24 g/mol It is characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms and a methanethiol group

Chemical Reactions Analysis

(2,2-Difluorocyclohexyl)methanethiol undergoes various chemical reactions, including:

Scientific Research Applications

(2,2-Difluorocyclohexyl)methanethiol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,2-Difluorocyclohexyl)methanethiol involves its interaction with molecular targets through its thiol and fluorine groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The fluorine atoms can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity .

Comparison with Similar Compounds

(2,2-Difluorocyclohexyl)methanethiol can be compared with other fluorinated cyclohexyl derivatives, such as:

    (2,2-Difluorocyclohexyl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.

    (2,2-Difluorocyclohexyl)amine: Contains an amine group instead of a thiol group.

    (2,2-Difluorocyclohexyl)acetate:

Properties

IUPAC Name

(2,2-difluorocyclohexyl)methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2S/c8-7(9)4-2-1-3-6(7)5-10/h6,10H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBLWKKNAPOIBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CS)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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